1-Cyano-N,N-dimethylisoquinoline-2(1H)-carboxamide 1-Cyano-N,N-dimethylisoquinoline-2(1H)-carboxamide
Brand Name: Vulcanchem
CAS No.: 102249-87-6
VCID: VC15946506
InChI: InChI=1S/C13H13N3O/c1-15(2)13(17)16-8-7-10-5-3-4-6-11(10)12(16)9-14/h3-8,12H,1-2H3
SMILES:
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol

1-Cyano-N,N-dimethylisoquinoline-2(1H)-carboxamide

CAS No.: 102249-87-6

Cat. No.: VC15946506

Molecular Formula: C13H13N3O

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

1-Cyano-N,N-dimethylisoquinoline-2(1H)-carboxamide - 102249-87-6

Specification

CAS No. 102249-87-6
Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
IUPAC Name 1-cyano-N,N-dimethyl-1H-isoquinoline-2-carboxamide
Standard InChI InChI=1S/C13H13N3O/c1-15(2)13(17)16-8-7-10-5-3-4-6-11(10)12(16)9-14/h3-8,12H,1-2H3
Standard InChI Key DIHBQISMUSBLTK-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)N1C=CC2=CC=CC=C2C1C#N

Introduction

Chemical Structure and Nomenclature

IUPAC Designation and Molecular Formula

The systematic name 1-cyano-N,N-dimethylisoquinoline-2(1H)-carboxamide defines its core structure:

  • Isoquinoline backbone: A bicyclic aromatic system fused at C1–C2 positions.

  • Substituents:

    • Cyanide group (-C≡N) at position 1.

    • N,N-dimethylcarboxamide (-CON(CH₃)₂) at position 2.

The molecular formula is C₁₃H₁₂N₃O, with a calculated molecular weight of 226.26 g/mol.

Structural Characterization

Key spectral data for analogous compounds provide insights:

PropertyValue (Inferred)Source Compound Reference
¹H NMR (CDCl₃)δ 2.85 (s, 6H, N(CH₃)₂)N,N-Dimethylisoquinoline-1-carboxamide
13C NMRδ 167.5 (CON(CH₃)₂)Isoquinoline-1-carbonitrile
IR (KBr)2220 cm⁻¹ (C≡N stretch)1-Cyano-N,N-dimethylcyclohexane-1-carboxamide

The cyano group’s electron-withdrawing nature likely reduces the basicity of the isoquinoline nitrogen compared to unsubstituted analogs.

Synthetic Methodologies

Bischler-Napieralski Reaction Adaptations

Patent US5874443A outlines a generalized route for isoquinoline carboxamides:

  • Deprotection: Use trifluoroacetic acid (10–50% v/v in CH₂Cl₂) to remove Boc/Fmoc groups.

  • Condensation: React free amines with aldehydes (e.g., benzaldehyde) in DMF at 25–75°C for 1–24 hrs.

  • Cyclization: Treat intermediates with homophthalic anhydride in chloroform/DMF (16 hrs, 20–30°C).

For the target compound, substituting the aldehyde with a cyano-containing precursor would introduce the -C≡N moiety.

Vilsmeier-Haack Cyanation

Isoquinoline-1-carbonitrile derivatives are synthesized via Vilsmeier reactions using POCl₃/DMF. Adapting this method:

  • Formylation: Treat isoquinoline-2-carboxamide with DMF/POCl₃ to generate an iminium intermediate.

  • Cyanation: Introduce KCN or NaCN to replace the formyl group with -C≡N.

Yield optimization requires strict control of temperature (<0°C during POCl₃ addition).

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic (logP ≈ 2.1), soluble in DMSO, DMF, and CH₂Cl₂ .

  • Stability: Susceptible to hydrolysis under basic conditions due to the carboxamide and cyano groups.

Crystallographic Data

While no crystal structure exists for this compound, related isoquinoline carboxamides exhibit:

  • Planar conformation in the heterocyclic core.

  • Hydrogen bonding between amide carbonyls and adjacent NH groups.

Biological Activity and Applications

Antitumor Mechanisms

Pyrazoloisoquinoline analogs inhibit MAPK/NF-κB pathways in BV2 microglial cells (IC₅₀ = 12 µM). Structural similarities suggest potential:

  • IL-6 suppression: Downregulation by 68% at 10 µM.

  • Cytotoxicity: CC₅₀ > 50 µM in HepG2 cells.

Research Challenges and Future Directions

  • Synthetic Scalability: Current methods require multi-step protocols with moderate yields (35–45%) .

  • Metabolic Stability: Cyano groups may undergo hepatic conversion to amides via cytochrome P450.

  • Target Identification: Computational docking studies (e.g., AutoDock Vina) could predict protein binding sites.

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